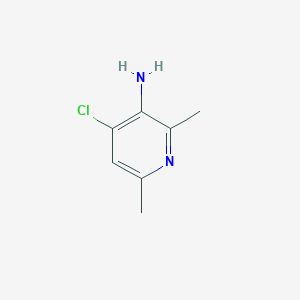

4-Chloro-2,6-dimethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDZNOYLLAJHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2,6 Dimethylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a primary site for chemical reactions, influencing the compound's basicity and its ability to undergo quaternization.

Protonation and Basicity Considerations

The basicity of 4-Chloro-2,6-dimethylpyridin-3-amine is a critical parameter that governs its behavior in acidic media. The pyridine nitrogen, with its sp² hybridized lone pair, is the principal site of protonation. The basicity of this nitrogen is modulated by the electronic effects of the substituents on the pyridine ring.

Generally, electron-donating groups enhance the basicity of the pyridine nitrogen by increasing the electron density, while electron-withdrawing groups decrease it. In this compound, the two methyl groups at positions 2 and 6 are electron-donating through an inductive effect (+I), which tends to increase the basicity. Conversely, the chloro group at position 4 is electron-withdrawing via its inductive effect (-I), which deactivates the ring and decreases basicity. The amino group at position 3 can act as both an electron-donating group through resonance (+M) and an electron-withdrawing group through induction (-I).

Quaternization Reactions

The pyridine nitrogen of this compound can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This process, known as quaternization or the Menshutkin reaction, involves the formation of a new carbon-nitrogen bond.

The rate and feasibility of quaternization reactions are influenced by several factors, including the steric hindrance around the nitrogen atom and the electronic nature of the pyridine ring. The presence of the two methyl groups at the ortho positions (2 and 6) to the nitrogen atom in this compound introduces significant steric hindrance. This steric crowding can impede the approach of the alkyl halide to the nitrogen atom, thereby slowing down the rate of quaternization compared to unhindered pyridines.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. The presence of substituents further modulates this reactivity and directs the incoming electrophile to specific positions.

Regioselectivity Influences of Chloro, Amino, and Methyl Substituents

The position of electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution on benzene rings due to its strong +M effect. In the pyridine ring system of the target molecule, the amino group at C3 would direct incoming electrophiles to the C2 and C4 positions. However, both of these positions are already substituted.

Methyl Groups (-CH₃): The methyl groups are activating groups and ortho-, para-directors due to their +I effect and hyperconjugation. The methyl group at C2 would direct to C3 (occupied) and C5. The methyl group at C6 would direct to C5 and C1 (nitrogen).

Chloro Group (-Cl): The chloro group is a deactivating group but is also an ortho-, para-director due to the interplay of its -I and +M effects. The chloro group at C4 would direct to the C3 and C5 positions.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly deactivating and directs incoming electrophiles to the C3 and C5 positions.

Considering the combined influence of these substituents, the most likely position for electrophilic attack on this compound is the C5 position. This position is activated by the ortho-directing methyl group at C6 and the para-directing chloro group at C4. Although the amino group is a strong activator, its directing influence towards the already substituted positions makes its effect on the unoccupied C5 position less direct. The deactivating effect of the pyridine nitrogen and the chloro group will likely necessitate harsh reaction conditions for electrophilic substitution to occur.

Nitration Studies

Nitration is a classic example of an electrophilic aromatic substitution reaction. While specific nitration studies on this compound were not found in the provided search results, the nitration of a structurally similar compound, 2-chloro-4-aminopyridine, has been reported. In this case, nitration with a mixture of nitric acid and sulfuric acid yields a mixture of 2-chloro-4-amino-3-nitropyridine and 2-chloro-4-amino-5-nitropyridine. This demonstrates that the amino group directs the incoming nitro group to the ortho positions.

| Reactant | Reagents | Product(s) | Reference |

| 2-chloro-4-aminopyridine | HNO₃, H₂SO₄ | 2-chloro-4-amino-3-nitropyridine and 2-chloro-4-amino-5-nitropyridine | (Not explicitly cited in provided results) |

Nucleophilic Substitution Reactions at the Pyridine Halogen (C4-Chloro)

The chloro substituent at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAAr). The pyridine ring, being electron-deficient, activates halogens at the 2- and 4-positions towards nucleophilic attack.

The reactivity of the C4-chloro group is enhanced by the electron-withdrawing nature of the pyridine nitrogen. Nucleophiles can attack the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. Subsequent departure of the chloride ion results in the substituted product.

Direct Displacement Reactions

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloride ion. stackexchange.comchegg.com This reactivity is a general feature of 4-halopyridines. nih.govnih.gov

The reactivity of 4-chloropyridines in SNAr reactions is generally greater than that of their 2-chloro counterparts, a phenomenon attributed to the greater stabilization of the Meisenheimer-like intermediate formed during the reaction. stackexchange.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group to form the corresponding 4-substituted pyridine derivatives. researchgate.netnih.gov

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | 4-Amino-2,6-dimethylpyridin-3-amine derivatives | Typically heated in a suitable solvent. researchgate.net |

| Mercaptoacetic acid | (3-Amino-2,6-dimethylpyridin-4-yl)thioacetic acid | Used in the synthesis of cephalosporin antibiotics. nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig type, if applicable)

The chloro group at the 4-position also allows this compound to participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling:

The Suzuki coupling reaction, which forms a new carbon-carbon bond, can be successfully performed with 4-chloropyridines and arylboronic acids. thieme-connect.comsemanticscholar.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. thieme-connect.comsemanticscholar.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the "activated" nature of the C-Cl bond in chloropyridines facilitates the reaction. thieme-connect.comuwindsor.ca For less reactive chloropyridines, the use of sterically hindered phosphine (B1218219) ligands can be essential. acs.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.org This reaction is a versatile method for synthesizing aryl amines and can be applied to chloropyridines. acsgcipr.orgacsgcipr.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. libretexts.orgacsgcipr.org

| Reaction | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄ thieme-connect.comsemanticscholar.org, Pd/C with ligands like PPh₃ or 2-(dicyclohexylphosphino)biphenyl acs.org | 4-Aryl-2,6-dimethylpyridin-3-amine derivatives |

| Buchwald-Hartwig Amination | Primary or secondary amines | Pd(OAc)₂ with phosphine ligands (e.g., BINAP, DPPF) wikipedia.orgacsgcipr.org | N-Aryl- or N-alkyl-4-(substituted-amino)-2,6-dimethylpyridin-3-amine derivatives |

Reactions Involving the 3-Amino Group

The 3-amino group of this compound is a versatile functional handle that can undergo a range of chemical transformations.

Acylation and Sulfonylation Reactions

The primary amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. In some cases, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via intramolecular nucleophilic aromatic substitution, resulting in the formation of pyridin-4-yl α-substituted acetamides. nih.govacs.orgacs.org

Reductive Amination Protocols

Reductive amination is a powerful method for forming new carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. harvard.eduwikipedia.orgmasterorganicchemistry.com This process involves the initial formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com The direct synthesis of N-substituted 3-amino-4-halopyridines via reductive amination can be challenging, but specialized protocols have been developed to overcome these difficulties. nih.govnih.gov

Condensation Reactions with Carbonyl Compounds

The 3-amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is typically reversible and is often carried out under conditions that favor the removal of water. The resulting imines can be valuable intermediates for further synthetic transformations.

Cyclization Reactions to Form Fused Heterocycles (e.g., imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines)

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyridine nitrogen, makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Imidazo[1,2-a]pyridines:

The reaction of 2-aminopyridine (B139424) derivatives with various reagents can lead to the formation of the imidazo[1,2-a]pyridine (B132010) scaffold. organic-chemistry.orgrsc.orgnih.gov Common strategies involve the condensation with α-halocarbonyl compounds, aldehydes, or nitroolefins. organic-chemistry.orgorganic-chemistry.orgacs.org These reactions often proceed through an initial N-alkylation or condensation followed by an intramolecular cyclization.

Pyrido[1,2-a]pyrimidines:

Pyrido[1,2-a]pyrimidine derivatives can also be synthesized from 2-aminopyridine precursors. nih.govresearchgate.net One common approach involves the reaction with β-dicarbonyl compounds or their equivalents, followed by cyclization. researchgate.net

| Reaction Type | Reagent | Product Type | Key Features |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides | Forms a stable amide bond. nih.govacs.org |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Produces sulfonamides with various applications. |

| Reductive Amination | Aldehydes, Ketones + Reducing Agent | Secondary or Tertiary Amines | Controlled alkylation of the amino group. harvard.edunih.gov |

| Condensation | Aldehydes, Ketones | Imines (Schiff bases) | Forms a C=N double bond. nih.gov |

| Cyclization | Bifunctional reagents (e.g., α-haloketones, β-dicarbonyls) | Fused heterocycles (e.g., Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines) | Constructs bicyclic ring systems. organic-chemistry.orgnih.govresearchgate.net |

Reactions Involving the 2,6-Methyl Groups

The methyl groups at the 2 and 6 positions of the pyridine ring are benzylic in nature and can participate in a range of functionalization reactions. Their reactivity is influenced by the electronic effects of the other substituents on the ring.

Oxidation: The methyl groups of lutidine (2,6-dimethylpyridine) derivatives can be oxidized to various degrees, yielding corresponding alcohols, aldehydes, or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (KMnO4) would likely oxidize the methyl groups to carboxylic acids. Milder and more selective oxidizing agents would be required to isolate the alcohol or aldehyde intermediates.

Halogenation: Free-radical halogenation of the benzylic methyl groups is a plausible transformation. This typically involves the use of N-halosuccinimides (such as NBS for bromination or NCS for chlorination) under photochemical or thermal initiation. This reaction would proceed via a radical mechanism to form the corresponding halomethyl derivatives.

Table 1: Plausible Benzylic Functionalization Reactions

| Reaction Type | Reagents and Conditions | Expected Product(s) |

|---|---|---|

| Oxidation | 1. SeO2, dioxane, heat2. KMnO4, heat | 4-Chloro-3-amino-6-methylpyridine-2-carbaldehyde4-Chloro-3-aminopyridine-2,6-dicarboxylic acid |

Note: The reactions and products in this table are illustrative and based on the general reactivity of related compounds, as specific literature for this compound was not found.

The methyl groups of 2,6-dimethylpyridines can be activated by strong bases to form carbanionic species. These nucleophiles can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones. This reactivity allows for the extension of the carbon skeleton at the 2 and 6 positions. For instance, deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a lithiated species that can react with benzaldehyde to form a new alcohol.

Organometallic Chemistry and Coordination with Transition Metals

The presence of both a pyridine nitrogen and an amino group makes this compound a potential ligand for coordination with transition metals.

Aminopyridines are a well-studied class of ligands in coordination chemistry. They can coordinate to metal centers in several ways researchgate.net:

Monodentate coordination: Typically through the more basic pyridine nitrogen atom researchgate.net.

Bidentate chelation: Involving both the pyridine nitrogen and the amino group, forming a stable five-membered ring with the metal ion.

Bridging ligation: Where the ligand coordinates to two different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

The coordination behavior of this compound would be influenced by the steric hindrance from the methyl groups and the electronic effect of the chloro substituent. The methyl groups adjacent to the pyridine nitrogen may sterically hinder coordination at that site, potentially favoring coordination through the amino group or promoting a bridging coordination mode.

The formation of metal complexes with aminopyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

Table 2: Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amino) bonds. |

| UV-Vis Spectroscopy | Gives insights into the electronic transitions within the complex, which are related to its geometry and the nature of the metal-ligand bonding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to determine the structure of diamagnetic complexes in solution. |

| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

While specific metal complexes of this compound have not been detailed in the surveyed literature, studies on related aminopyridine derivatives have shown the formation of a wide range of complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) cyberleninka.ruresearchgate.netekb.egmdpi.commdpi.comscirp.org. These complexes often exhibit interesting structural motifs and potential applications in catalysis and materials science.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2,6 Dimethylpyridin 3 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum of 4-Chloro-2,6-dimethylpyridin-3-amine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyridine (B92270) ring, the protons of the two methyl groups, and the protons of the amine group would each resonate at a characteristic chemical shift (δ), measured in parts per million (ppm).

Aromatic Proton (H5): A single proton is attached to the pyridine ring at position 5. Its chemical shift would be influenced by the electron-donating amine group and the electron-withdrawing chloro group, as well as the two methyl groups. It would likely appear as a singlet, as there are no adjacent protons to couple with.

Methyl Protons (2-CH₃ and 6-CH₃): The two methyl groups at positions 2 and 6 are chemically non-equivalent due to the unsymmetrical substitution pattern of the pyridine ring. Therefore, they would be expected to show two distinct singlets in the spectrum.

Amine Protons (3-NH₂): The two protons of the amine group would typically appear as a broad singlet. The chemical shift of this signal can be variable and is often influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H5 | 6.5-7.5 | s |

| 2-CH₃ | 2.2-2.5 | s |

| 6-CH₃ | 2.2-2.5 | s |

| 3-NH₂ | 3.0-5.0 | br s |

Note: These are estimated values and actual experimental data is not available.

¹³C NMR Chemical Shift Analysis

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, six distinct signals would be expected, corresponding to the seven carbon atoms in the molecule (two methyl carbons and five pyridine ring carbons).

Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of these carbons would be influenced by the attached substituents. The carbon bearing the chloro group (C4) would be significantly affected, as would the carbons bonded to the nitrogen atom (C2 and C6) and the amine group (C3).

Methyl Carbons (2-CH₃ and 6-CH₃): The two methyl carbons would appear in the upfield region of the spectrum and would likely have slightly different chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150-160 |

| C3 | 130-140 |

| C4 | 120-130 |

| C5 | 115-125 |

| C6 | 150-160 |

| 2-CH₃ | 20-25 |

| 6-CH₃ | 20-25 |

Note: These are estimated values and actual experimental data is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete structure of a molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the singlets observed in the ¹H NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for assigning the quaternary carbons (C2, C3, C4, and C6) by observing their long-range correlations with the methyl and aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Signatures

An IR spectrum of this compound would display absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The amine group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group would be expected around 1600 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=N, C=C Stretch (ring) | 1400-1600 |

| N-H Bend (amine) | ~1600 |

| C-Cl Stretch | 600-800 |

Note: These are estimated values and actual experimental data is not available.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, and it is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would also show characteristic bands for the pyridine ring vibrations and the various C-H and C-C bonds. The symmetric vibrations of the substituted pyridine ring would be expected to give strong Raman signals.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. Different ionization techniques provide complementary information regarding the parent molecule and its fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in the formation of a molecular ion (M⁺•) and extensive fragmentation. This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.

For this compound (C₇H₉ClN₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key characteristic would be the isotopic pattern resulting from the presence of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit two molecular ion peaks: M⁺• (containing ³⁵Cl) and [M+2]⁺• (containing ³⁷Cl), with a relative intensity ratio of about 3:1.

The high-energy nature of EI would induce characteristic fragmentation of the molecular ion. Common fragmentation pathways for this type of molecule include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.

Loss of a chlorine radical (•Cl): This cleavage would produce a fragment at [M-35]⁺. mdpi.com

Loss of hydrogen chloride (HCl): A rearrangement followed by elimination could lead to a fragment at [M-36]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a dominant fragmentation pathway for amines, though in an aromatic system, ring fragmentation is also likely. libretexts.orgmiamioh.edu

The resulting mass spectrum provides structural information based on the masses of the fragments lost from the molecular ion.

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z (for ³⁵Cl) |

| [C₇H₉ClN₂]⁺• | Molecular Ion | 156 |

| [C₇H₉³⁷ClN₂]⁺• | Molecular Ion Isotope | 158 |

| [C₆H₆ClN₂]⁺ | Loss of •CH₃ | 141 |

| [C₇H₉N₂]⁺ | Loss of •Cl | 121 |

| [C₇H₈N₂]⁺• | Loss of HCl | 120 |

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, reducing fragmentation and preserving the molecular species. nih.gov For this compound, ESI would primarily generate the protonated molecule, [M+H]⁺, due to the basicity of the amine and pyridine nitrogen atoms. nih.gov The spectrum would be dominated by the isotopic peaks corresponding to [C₇H₁₀ClN₂]⁺.

When coupled with a high-resolution mass analyzer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, ESI allows for the extremely precise measurement of the mass-to-charge ratio of the protonated molecule. This high accuracy enables the unambiguous determination of the elemental composition of the ion. By comparing the experimentally measured accurate mass to the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Table 2: Theoretical Exact Masses for Protonated this compound

| Ion Formula | Isotope | Theoretical m/z |

| [C₇H₁₀³⁵ClN₂]⁺ | ³⁵Cl | 157.0527 |

| [C₇H₁₀³⁷ClN₂]⁺ | ³⁷Cl | 159.0498 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related substituted aminopyridine and aminopyrimidine structures allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of this compound would be heavily influenced by noncovalent interactions, particularly hydrogen bonding. gatech.edu The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the pyridine ring nitrogen (N1) is a hydrogen bond acceptor.

The most significant intermolecular interaction is expected to be N-H···N hydrogen bonds, where the amine group of one molecule donates a proton to the pyridine nitrogen of a neighboring molecule. mdpi.com This interaction is strong and directional, often leading to the formation of well-defined supramolecular assemblies such as inversion dimers, chains, or sheets. nih.govnih.gov For instance, molecules could link into dimers featuring an R²₂(8) ring motif, a common pattern in compounds with these functional groups. nih.gov These primary assemblies can then be further connected into a three-dimensional network through weaker interactions. Other potential, weaker interactions include C-H···Cl and C-H···π bonds, which would further stabilize the crystal packing. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Amine (N-H) | Pyridine (N) | Strong interaction forming dimers or chains, directing the primary crystal packing. |

| π–π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Attraction between aromatic rings of adjacent molecules, leading to stacked arrangements. |

| Halogen Bond | C-Cl | Nucleophile (e.g., N, O) | A potential, though weaker, directional interaction involving the chlorine substituent. |

| van der Waals Forces | All atoms | All atoms | Non-specific attractive forces contributing to the overall lattice energy. |

Other Advanced Analytical Techniques

While mass spectrometry and X-ray crystallography provide core structural data, other advanced analytical techniques could offer further insights. For example, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, would be instrumental in confirming the chemical structure in solution, detailing the chemical environment of each atom. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would establish the connectivity between atoms. Furthermore, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could be used to investigate the thermal properties of the solid-state form, such as melting point and decomposition temperature. However, specific applications of these other advanced techniques to this compound are not detailed in the surveyed scientific literature.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is primarily influenced by the pyridine ring and its substituents: the chloro, amino, and dimethyl groups. The lone pair of electrons on the nitrogen atom of the amino group and the pyridine ring, as well as the π-electrons of the aromatic system, are responsible for the characteristic electronic transitions.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions. The pyridine core itself displays characteristic absorptions, which are modified by the auxochromic and chromophoric effects of the substituents. The amino group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) due to the extension of the conjugated system by the non-bonding electrons of the nitrogen atom. Conversely, the chlorine atom may have a slight hypsochromic (blue) shift effect.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|---|

| 2-Aminopyridine (B139424) | Ethanol | 235, 305 | 8,900, 3,600 | π → π |

| 3-Aminopyridine (B143674) | Ethanol | 240, 300 | 10,000, 2,500 | π → π |

| 4-Aminopyridine (B3432731) | Ethanol | 262 | 15,800 | π → π |

| 2-Chloropyridine | Ethanol | 263 | 3,160 | π → π |

Note: The data in the table is for illustrative purposes to show typical values for related compounds and may not represent the exact values for this compound.

Chromatographic Methods for Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, and thus play a critical role in assessing the purity of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for this purpose.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted moderate boiling point, is amenable to GC analysis. In GC, the sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column.

For the analysis of pyridine derivatives, a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or DB-17), is often suitable. The choice of detector is crucial for sensitivity and selectivity. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) detector is invaluable, providing both chromatographic separation and mass spectral data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and purity determination of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is a likely method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically a combination of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The elution order and retention time can be manipulated by adjusting the composition of the mobile phase. A UV detector is commonly used for the detection of pyridine derivatives, as they typically possess a chromophore that absorbs in the UV region. The selection of an appropriate wavelength for detection is guided by the UV-Vis spectrum of the compound.

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the purity.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Retention Time (min) |

|---|---|---|---|---|

| GC | DB-5 (30 m x 0.25 mm, 0.25 µm) | Helium | FID/MS | 5 - 15 |

| HPLC | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (at λmax) | 3 - 10 |

Note: The parameters in this table are examples for analogous compounds and would require optimization for the specific analysis of this compound.

Computational and Theoretical Investigations of 4 Chloro 2,6 Dimethylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic structure and geometry, which are crucial for predicting reactivity and behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A typical DFT study on 4-Chloro-2,6-dimethylpyridin-3-amine would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. This would yield precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide a detailed picture of the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is critical for understanding the molecule's kinetic stability and chemical reactivity. Molecular electrostatic potential (MEP) maps could also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for DFT Geometric Parameters:

| Parameter | Value (Å or °) |

| C2-C3 Bond Length | Data not available |

| C3-N(amine) Bond Length | Data not available |

| C4-Cl Bond Length | Data not available |

| C2-C3-C4 Bond Angle | Data not available |

| Cl-C4-C5 Bond Angle | Data not available |

Ab Initio Calculations for Ground and Excited States

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These calculations for this compound would provide highly accurate information about the molecule's ground state energy and wavefunction.

Investigations into the excited states are crucial for understanding the molecule's photochemical properties, such as its absorption and emission of light. Time-dependent DFT (TD-DFT) or other advanced ab initio methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory would be employed to calculate the energies of various excited states and the probabilities of electronic transitions between them. This would allow for the theoretical prediction of the UV-Visible absorption spectrum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Tautomerism

For a molecule like this compound, MD simulations could explore its conformational landscape. This would involve identifying the different stable conformations (rotational isomers or rotamers) that arise from the rotation around single bonds, such as the C-N bond of the amine group. The relative energies of these conformers and the energy barriers for their interconversion could be determined.

Tautomerism, the migration of a proton, is another important aspect that could be investigated. For this compound, imine-enamine tautomerism could be computationally explored to determine the relative stability of the different tautomeric forms.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of compounds.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) spectrum. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), the chemical shifts could be predicted. These theoretical values, when compared with experimental data, can help in the definitive assignment of NMR signals.

Furthermore, the vibrational frequencies corresponding to the normal modes of vibration could be calculated. This would provide a theoretical infrared (IR) and Raman spectrum. The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions.

Hypothetical Data Table for Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | Data not available |

| C-Cl Stretch | Data not available |

| Pyridine (B92270) Ring Stretch | Data not available |

| C-H Stretch (Methyl) | Data not available |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the complex topographies of reaction potential energy surfaces. These methods allow for a detailed, step-by-step analysis of how reactants evolve into products, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization

A cornerstone of reaction mechanism elucidation is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, the fleeting molecular arrangement that dictates the kinetic feasibility of a chemical transformation.

For reactions involving this compound, such as nucleophilic substitution or cyclization reactions, computational chemists would employ algorithms to locate these TS structures. The process involves optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface. This is a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate.

Verification of a true transition state is achieved through frequency analysis. A genuine transition state will possess exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency is then visualized to confirm that the atomic motions align with the expected transformation from reactant to product. For instance, in a hypothetical nucleophilic aromatic substitution at the C4 position, the imaginary frequency would depict the breaking of the C-Cl bond and the formation of a new bond with the incoming nucleophile.

Table 1: Hypothetical Transition State Characterization Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value |

| Method/Basis Set | Level of theory used for calculation | B3LYP/6-311+G(d,p) |

| Imaginary Frequency | The single negative frequency indicating a TS | -350 cm⁻¹ |

| Activation Energy (Ea) | Energy barrier from reactant to TS | 15-25 kcal/mol |

| Key Bond Distances | Distances of bonds being formed/broken | C4-Cl: ~2.2 Å (breaking)C4-Nu: ~2.1 Å (forming) |

Note: The values in this table are illustrative and represent typical ranges for such calculations on similar molecules. Actual values would require specific quantum chemical calculations.

Energetic Profiles of Key Synthetic Pathways

Once reactants, products, and all intermediate and transition state structures for a proposed synthetic pathway are located and optimized, an energetic profile can be constructed. This profile, often depicted as a reaction coordinate diagram, plots the relative energies of each species along the reaction pathway.

For the synthesis of this compound or its subsequent reactions, computational chemists would calculate the Gibbs free energy (ΔG) of each stationary point. This provides the most accurate picture of the reaction's spontaneity and rate under specific temperature and pressure conditions. By comparing the energetic profiles of different possible pathways, researchers can predict which route is most likely to be favored, guiding synthetic efforts towards more efficient and selective processes.

Structure-Reactivity Relationship Modeling (non-biological focus)

Computational modeling can quantitatively describe how the specific structural features of this compound—such as the chloro, methyl, and amine substituents on the pyridine ring—influence its chemical reactivity. This is achieved by calculating various molecular descriptors.

Key properties that can be modeled include the acid dissociation constant (pKa) and nucleophilicity. The pKa value is a measure of the acidity of the pyridinium (B92312) ion or the basicity of the amine and pyridine nitrogen atoms. Nucleophilicity quantifies the ability of the molecule to donate its electron density to an electrophile.

Calculations would typically involve a combination of quantum mechanics and a solvation model (like the Polarizable Continuum Model, PCM) to simulate the effects of a solvent, which are crucial for accurately predicting these properties. For instance, the pKa can be calculated by computing the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment. Nucleophilicity can be assessed by analyzing the energy of the Highest Occupied Molecular Orbital (HOMO), as a higher HOMO energy generally correlates with greater nucleophilicity. Global nucleophilicity indices can also be calculated from the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies.

These computational models allow for a systematic investigation of how modifications to the molecular structure would impact its reactivity, providing a rational basis for the design of new derivatives with tailored chemical properties.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |

| pKa (pyridinium N) | Lower than pyridine | Electron-withdrawing Cl and donating amino/methyl groups have competing effects. The net effect would need calculation but is expected to be lower than unsubstituted aminopyridines. |

| pKa (amino group) | Lower than aniline | The electron-withdrawing nature of the pyridine ring and the chloro substituent decreases the basicity of the exocyclic amine. |

| HOMO Energy | Moderate | The amine and methyl groups increase the HOMO energy, enhancing nucleophilicity, while the chloro group has a slight withdrawing effect. |

| Nucleophilicity | Moderate | The amine group is the primary nucleophilic center. The pyridine ring itself is electron-deficient and less nucleophilic. |

Note: These predictions are qualitative and based on established chemical principles. Precise values would necessitate dedicated computational studies.

Applications of 4 Chloro 2,6 Dimethylpyridin 3 Amine and Its Derivatives in Chemical Synthesis and Materials Science

As a Building Block for Complex Heterocyclic Scaffolds

Research into the applications of 4-Chloro-2,6-dimethylpyridin-3-amine is limited. However, its role as a precursor in the synthesis of fused heterocyclic systems has been documented.

Synthesis of Polycyclic Azaheterocycles

Patent literature describes the use of this compound as a key reactant in the synthesis of compounds for potential therapeutic use, such as in the treatment of Huntington's disease. google.comgoogle.com In this context, the compound serves as a foundational structure for building a more complex, multi-ring system.

A documented synthetic route involves the reaction of this compound with benzoyl isothiocyanate. google.com This reaction leads to the formation of a thiazolo[4,5-c]pyridine (B1315820) scaffold, which is a polycyclic azaheterocycle. google.com The process demonstrates the utility of the aminopyridine derivative in constructing fused heterocyclic systems, where both the amine and the adjacent ring nitrogen of the pyridine (B92270) core participate in the cyclization process.

Role in the Development of Functional Materials

Precursors for Polymeric Materials with Tunable Properties

The bifunctional nature of this compound, possessing both an amine and a chloro group, makes it a valuable monomer for the synthesis of various polymeric materials. The amine group can readily participate in polycondensation reactions with carboxylic acid derivatives (e.g., diacyl chlorides) to form polyamides, while the chloro group can be a site for further modification or cross-linking. The incorporation of the dimethylpyridine moiety into the polymer backbone can impart specific properties such as thermal stability, solubility, and the ability to coordinate with metal ions.

Research into pyridine-containing polymers has demonstrated that their properties can be finely tuned by altering the substituents on the pyridine ring. rsc.orgacs.org For instance, the introduction of bulky methyl groups can influence the polymer's solubility and chain packing. The presence of the nitrogen atom in the pyridine ring can also lead to polymers with interesting properties, such as pH-responsiveness and the ability to form hydrogen bonds. acs.org

While specific data on polymers derived directly from this compound is not extensively available in public literature, the properties of analogous pyridine-containing polyamides can provide insight into their potential characteristics. The following table summarizes the properties of various aromatic polyamides containing different functional groups, illustrating the tunability of such polymers.

| Polymer Backbone | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Inherent Viscosity (dL/g) |

| Polyamide with pendant phenyl groups | > 350 | > 350 | 0.45-0.65 |

| Polyamide with pendant pyridinyl groups | > 350 | > 350 | 0.50-0.70 |

| Polyamide with trifluoromethyl groups | > 300 | > 400 | 0.60-0.80 |

This table presents representative data for analogous pyridine-containing polyamides to illustrate the potential properties of polymers derived from this compound.

Potential in Optoelectronic Applications (e.g., organic light-emitting diodes, organic photovoltaic cells)

Pyridine derivatives have garnered significant attention for their use in optoelectronic devices due to their electron-deficient nature, which facilitates electron transport. rsc.orgrsc.orgresearchgate.net The incorporation of pyridine moieties into conjugated polymers or as ligands in metal complexes can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). acs.orgmdpi.com

In the context of OLEDs, pyridine-based materials are often used as electron-transporting materials (ETMs) or as components of emissive materials. rsc.orgrsc.org The electron-withdrawing character of the pyridine ring can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode. Derivatives of this compound could potentially be functionalized to create novel ETMs or host materials for phosphorescent emitters.

In the realm of OPVs, pyridine-containing polymers have been investigated as interface layers and as components of the active layer. acs.orgacs.org For example, a pyridine-incorporated polyfluorene derivative has been successfully used as a cathode interface layer in organic solar cells, leading to high power conversion efficiencies. acs.org The Lewis basicity of the pyridine nitrogen can interact with metal oxide surfaces, improving interfacial contact and device stability. The table below shows the performance of an organic solar cell utilizing a pyridine-containing polymer as a cathode interface layer.

| Device Structure | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |

| PM6:Y6 with ZnO CIL | 15.83 | 0.84 | 25.1 | 75.1 |

| PM6:Y6 with PFOPy CIL | 16.20 | 0.85 | 25.3 | 75.3 |

This table shows a comparison of organic solar cell performance with a standard Zinc Oxide (ZnO) cathode interface layer (CIL) versus a pyridine-incorporated polyfluorene derivative (PFOPy) CIL, demonstrating the potential of pyridine-containing polymers in optoelectronic applications. acs.org

Intermediates in Specialty Chemical Production

Synthesis of Agrochemical Intermediates

Substituted pyridines are a cornerstone in the agrochemical industry, forming the core structure of numerous herbicides, fungicides, and insecticides. mdma.chnih.gov The specific substitution pattern on the pyridine ring is crucial for the biological activity of the final product. This compound serves as a potential intermediate for the synthesis of various agrochemicals. The amine group can be converted into other functionalities, and the chlorine atom can be displaced through nucleophilic substitution reactions to build more complex molecules.

For instance, pyridine carboxamides are a known class of fungicides. nih.gov The amine group of this compound could be acylated to form such amide derivatives. Additionally, the general class of substituted anilines and pyridines are used as intermediates for plant protection agents. google.com The development of novel pyridine-based fungicides is an active area of research, with a focus on creating compounds with high efficacy and low environmental impact. researchgate.netmdpi.com

Precursors for Dyes and Pigments

Aromatic amines are fundamental building blocks for the synthesis of azo dyes and pigments. unb.canih.gov The synthesis typically involves a two-step process: diazotization of the aromatic amine followed by coupling with an electron-rich coupling component. nih.govyoutube.com The primary amine group of this compound can be readily converted to a diazonium salt under acidic conditions with sodium nitrite. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or anilines, to produce a wide range of colored compounds.

The final color of the azo dye is dependent on the electronic properties of both the diazonium salt and the coupling component. The presence of the chloro and methyl groups on the pyridine ring of this compound would influence the electronic structure of the resulting dye and, consequently, its color and fastness properties. While specific examples of dyes synthesized from this particular amine are not prevalent in the literature, the general synthetic route is well-established.

Advanced Reagents and Auxiliary Compounds

The reactivity of the amine group in this compound allows for its conversion into other useful functional groups, creating advanced reagents for organic synthesis. For example, the amine can be reacted with phosgene (B1210022) or a phosgene equivalent to form an isocyanate. scholaris.caorganic-chemistry.org Isocyanates are highly reactive intermediates that are widely used in the synthesis of urethanes, ureas, and other heterocyclic compounds. The resulting 4-chloro-2,6-dimethyl-3-isocyanatopyridine could serve as a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science industries.

Furthermore, substituted pyridines can act as catalysts or auxiliary compounds in various chemical reactions. mdpi.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a base or a nucleophilic catalyst. The specific substituents on the ring can modulate its basicity and steric hindrance, making it a tailored component for specific synthetic transformations.

Future Research Directions and Emerging Opportunities for 4 Chloro 2,6 Dimethylpyridin 3 Amine Chemistry

Development of More Sustainable and Green Synthetic Routes

A paramount goal in modern chemistry is the development of environmentally benign and efficient synthetic methodologies. For 4-chloro-2,6-dimethylpyridin-3-amine, this involves moving away from traditional batch processes that may utilize harsh reagents and generate significant waste.

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 4-chloro-2,6-dimethyl-3-nitropyridine (B103006). Future research will likely focus on replacing conventional reducing agents with more sustainable alternatives.

Catalytic hydrogenation stands out as a promising green alternative. The use of heterogeneous catalysts, such as platinum or palladium supported on materials like carbon or alumina, can facilitate the reduction of the nitro group with high efficiency and selectivity under milder conditions, using molecular hydrogen as the reductant. A key challenge in the hydrogenation of chloronitroaromatic compounds is the prevention of dehalogenation. Future work in this area could explore the development of novel catalyst systems with enhanced selectivity, potentially through the use of bimetallic catalysts or specific catalyst poisons that inhibit C-Cl bond cleavage while promoting nitro group reduction.

Electroreduction presents another attractive avenue for the green synthesis of this compound. This method uses electrons, a traceless reagent, to effect the reduction, thereby minimizing waste generation. Research in this area would involve optimizing electrode materials, supporting electrolytes, and reaction conditions to achieve high yields and selectivities. The electrochemical approach also offers the potential for precise control over the reduction potential, which could be leveraged to selectively reduce the nitro group in the presence of the chloro substituent.

| Method | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | High efficiency, use of H₂ as a clean reductant, potential for catalyst recycling. | Development of highly selective catalysts to prevent dehalogenation, optimization of reaction conditions (temperature, pressure). |

| Electroreduction | Use of electrons as a clean reagent, minimal waste, precise control over reaction potential. | Optimization of electrode materials and electrolytes, investigation of reaction mechanisms, scale-up of the process. |

The integration of flow chemistry and continuous processing represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of this compound and its precursors, continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields, higher purity, and a reduction in byproduct formation.

Future research will likely focus on developing integrated multi-step flow syntheses, where the initial formation of the substituted pyridine (B92270) ring, subsequent chlorination, nitration, and final reduction to the amine are all performed in a continuous sequence without the need for isolating intermediates. This approach would significantly streamline the manufacturing process, reduce solvent usage, and minimize waste. The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the sustainability and efficiency of these continuous processes. researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent electronic properties of the this compound scaffold, with its electron-donating amino and methyl groups and the electron-withdrawing chloro group, suggest a rich and largely unexplored reactivity. Future research is expected to delve into novel transformations that can unlock new synthetic pathways and molecular diversity.

One area of interest is the selective C-H functionalization of the pyridine ring. rsc.org While the existing substituents direct reactivity, modern catalytic methods could enable the direct introduction of new functional groups at the C-5 position, which is currently unsubstituted. This would provide access to a wider range of derivatives with potentially novel properties.

Furthermore, the amino group can serve as a handle for a variety of transformations. Beyond simple acylation or alkylation, diazotization followed by Sandmeyer-type reactions could be explored to introduce a range of functionalities at the 3-position. The development of novel multicomponent reactions involving this compound as a key building block is another promising avenue. nih.govnih.gov Such reactions could enable the rapid construction of complex molecular architectures from simple starting materials in a single step.

Unconventional transformations, such as those involving the generation of pyridyne intermediates, could also be investigated. nih.gov Although challenging, the controlled generation of a pyridyne from a suitably derivatized this compound could open up new possibilities for cycloaddition and nucleophilic addition reactions, leading to the formation of unique fused heterocyclic systems.

Advanced Material Design Incorporating the Substituted Pyridine Core

The unique electronic and structural features of this compound make it an attractive building block for the design of advanced materials with tailored properties. The pyridine nitrogen can act as a ligand for metal coordination, while the amino group provides a site for polymerization or grafting onto other materials.

In the field of polymer chemistry, this substituted pyridine could be incorporated as a monomer into various polymer backbones, such as polyamides, polyimides, or polyurethanes. researchgate.netresearchgate.net The resulting polymers may exhibit interesting thermal, mechanical, and photophysical properties. The presence of the pyridine moiety could also impart specific functionalities, such as catalytic activity or the ability to sense metal ions.

Furthermore, the this compound core could be used to construct metal-organic frameworks (MOFs) or coordination polymers. The pyridine nitrogen and the amino group could both participate in coordination to metal centers, leading to the formation of novel network structures with potential applications in gas storage, separation, and catalysis. The specific substitution pattern of the pyridine ring would influence the topology and properties of the resulting framework.

| Material Class | Potential Applications | Research Focus |

| Polymers | Specialty plastics, membranes, sensors, catalysts. | Synthesis of novel monomers and polymers, characterization of material properties, investigation of structure-property relationships. |

| MOFs/Coordination Polymers | Gas storage and separation, catalysis, chemical sensing. | Design and synthesis of new linkers, construction of novel framework topologies, evaluation of material performance in specific applications. |

| Organic Light-Emitting Diodes (OLEDs) | Display and lighting technologies. | Design of pyridine-based emitters and charge-transport materials, investigation of photophysical properties, device fabrication and characterization. rsc.org |

Integration with Machine Learning for Synthetic Route Prediction and Property Optimization

The intersection of chemistry and artificial intelligence is creating new opportunities for accelerating discovery. Machine learning (ML) and other computational tools are increasingly being used to predict reaction outcomes, design novel synthetic routes, and optimize the properties of molecules. arxiv.orgstanford.eduacs.org

Moreover, ML can be employed for in silico screening and property prediction. By developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can predict the biological activity, material properties, or other characteristics of virtual libraries of this compound derivatives. This computational approach can help to prioritize synthetic targets and guide experimental efforts, ultimately saving time and resources. The use of computational tools to study reaction kinetics and mechanisms can also provide valuable insights for optimizing synthetic processes. oberlin.eduresearchgate.net

Multidisciplinary Approaches to Functional Pyridine Derivatives

The future of research on this compound and its derivatives will undoubtedly be characterized by increasing collaboration across different scientific disciplines. The synthesis of novel compounds by organic chemists will provide the foundation for explorations in materials science, medicinal chemistry, and agrochemistry.

For instance, newly synthesized polymers incorporating the pyridine core could be evaluated by materials scientists for their potential use in electronic devices or as advanced coatings. researchgate.netmdpi.com Novel derivatives could be screened by biologists and pharmacologists for their potential as drug candidates. rsc.org The development of new agrochemicals based on this scaffold would require collaboration with plant scientists and agricultural researchers. uni-muenster.de

This multidisciplinary approach, where synthetic chemists work in concert with experts in other fields, will be crucial for translating fundamental research into practical applications. The versatile nature of the this compound scaffold makes it an ideal platform for such collaborative endeavors, which are expected to drive innovation and lead to the discovery of new technologies and solutions to societal challenges.

Q & A

Q. What are optimized synthetic routes for 4-Chloro-2,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Pd-Catalyzed Amination: Adapt methods from analogous chloro- and bromo-pyridines. For example, use Pd(OAc)₂/Xantphos catalysts with t-BuONa as a base in toluene at 100–120°C, similar to protocols for 6-chloro-3-fluoro-N-arylpyridin-2-amine derivatives .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor coupling efficiency. Monitor reaction progress via TLC or HPLC.

- Temperature Control: Higher temperatures (≥100°C) typically accelerate aryl chloride activation but may increase side reactions (e.g., dehalogenation). Optimize via gradient heating trials .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Assign peaks using - and -NMR, focusing on the amine proton (δ ~5–6 ppm, broad) and methyl groups (δ ~2.3–2.6 ppm). Compare with analogs like 3-fluoro-2,6-dimethylpyridin-4-amine for substitution pattern validation .

- X-Ray Crystallography: Grow single crystals via slow evaporation in ethanol/water. Use SHELXL for structure refinement, noting challenges in resolving Cl and methyl group positions due to potential disorder .

Q. What strategies are effective for initial screening of biological activity in this compound?

Methodological Answer:

- Antimicrobial Assays: Adapt broth microdilution methods (e.g., MIC determination against Gram+/Gram– bacteria) as used for 4-bromo-2,6-dimethylpyridin-3-amine derivatives .

- Enzyme Inhibition Studies: Use fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine) and concentration-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How can mechanistic contradictions between spectroscopic data and computational predictions be resolved?

Methodological Answer:

- Triangulation Approach: Combine DFT calculations (e.g., B3LYP/6-31+G(d,p)) with experimental IR/Raman spectra to validate electronic structure. Discrepancies in amine group orientation may require variable-temperature NMR .

- Crystallographic Validation: Resolve ambiguities in substituent positioning (e.g., Cl vs. methyl steric effects) via high-resolution X-ray data refined with SHELXL .

Q. What experimental designs are optimal for studying interactions with biological targets?

Methodological Answer:

Q. How to design derivatives of this compound for enhanced solubility or target specificity?

Methodological Answer:

- Substituent Modulation: Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the 4-position while retaining chloro and methyl groups for steric stabilization. Use QSAR models to predict logP and solubility .

- Click Chemistry: Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to explore structure-activity relationships (SAR) .

Q. What methodologies address discrepancies in synthetic yield across different batches?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial designs to test variables (catalyst loading, solvent ratio). Use ANOVA to identify significant factors affecting yield .

- Impurity Profiling: Conduct LC-MS to trace side products (e.g., dechlorinated byproducts) and adjust reaction conditions (e.g., inert atmosphere, degassed solvents) .

Data Analysis & Validation

Q. How to ensure reproducibility in crystallographic data for this compound?

Methodological Answer:

Q. What statistical approaches validate biological activity data?

Methodological Answer:

- Dose-Response Modeling: Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals for IC₅₀ values .

- Blinded Replicates: Include triplicate measurements with independent compound batches to control for synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.